2-Hydroxy-N,N-diphenylbenzamide
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Overview
Description
2-Hydroxy-N,N-diphenylbenzamide is an organic compound with the molecular formula C13H11NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyl group (-OH) and an amide group (-CONH-) attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-N,N-diphenylbenzamide can be synthesized through the benzoylation of N,N-diphenylamine with benzoyl chloride. The reaction typically involves the use of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N-diphenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of N,N-diphenylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
2-Hydroxy-N,N-diphenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic effects, including its role in drug development for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,N-diphenylbenzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .
Comparison with Similar Compounds
2-Hydroxy-N,N-diphenylbenzamide can be compared with other similar compounds, such as:
2-Methoxy-N,N-diphenylbenzamide: Differing by the presence of a methoxy group instead of a hydroxyl group, which affects its reactivity and applications.
2-Fluoro-N,N-diphenylbenzamide:
2-Hydroxy-N-phenylbenzamide: Similar structure but with different substitution patterns, affecting its biological activity and physicochemical properties.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62892-76-6 |
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Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-hydroxy-N,N-diphenylbenzamide |
InChI |
InChI=1S/C19H15NO2/c21-18-14-8-7-13-17(18)19(22)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H |
InChI Key |
AFQVBCVDQCIALC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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